3-Ethyl-2,2-dimethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

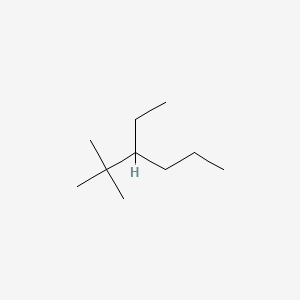

2D Structure

3D Structure

Properties

CAS No. |

20291-91-2 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

3-ethyl-2,2-dimethylhexane |

InChI |

InChI=1S/C10H22/c1-6-8-9(7-2)10(3,4)5/h9H,6-8H2,1-5H3 |

InChI Key |

XYDYODCWVCBIOQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CC)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethyl-2,2-dimethylhexane physical properties

An In-depth Technical Guide to the Physical Properties of 3-Ethyl-2,2-dimethylhexane

Introduction

This compound is a saturated, branched-chain alkane with the chemical formula C10H22.[1][2] As one of the 75 constitutional isomers of decane, its molecular structure significantly influences its physical and chemical properties, distinguishing it from its linear counterpart and other branched isomers.[3] This guide provides a comprehensive overview of the core physical properties of this compound, offering insights into its molecular characteristics, experimental property determination, and safe handling practices. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for applications ranging from solvent chemistry to reference standards in analytical science.

Molecular Identity and Structure

A precise understanding of a compound's identity is foundational to all scientific investigation. This compound is unambiguously identified by a set of standardized nomenclature and registry numbers.

-

IUPAC Name : this compound[4]

-

CAS Registry Number : 20291-91-2[5]

-

Synonyms : 2,2-dimethyl-3-ethylhexane, Hexane, 3-ethyl-2,2-dimethyl-[1][5]

The structure consists of a six-carbon hexane main chain. At the second carbon position, there are two methyl groups, and at the third carbon position, there is an ethyl group.[7] This high degree of branching creates a more compact, spherical shape compared to the linear n-decane, which has profound effects on its intermolecular forces and, consequently, its physical properties.

Structural Representations:

Core Physical Properties

The physical properties of this compound are summarized below. These values are critical for predicting its behavior in various experimental and industrial settings.

| Property | Value | Source(s) |

| Molecular Formula | C10H22 | [2][6] |

| Molecular Weight | 142.28 g/mol | [4][6] |

| Boiling Point | 156.11 °C to 159 °C | [6][8] |

| Melting Point | -53.99 °C | [6] |

| Density | 0.7450 g/cm³ (at 20°C) | [6] |

| Refractive Index (n_D) | 1.4174 (at 20°C) | [6] |

| Vapor Pressure | 3.95 mmHg (at 25°C) | [1][9] |

Detailed Analysis of Physical Properties

Boiling and Melting Points

The boiling point of this compound is reported to be between 156.11°C and 159°C.[6][8] This is significantly lower than its linear isomer, n-decane (174°C). This difference is a classic example of the effect of molecular branching on physical properties. The compact, somewhat spherical shape of this compound reduces the available surface area for intermolecular contact compared to the elongated shape of n-decane. This decrease in surface area weakens the van der Waals forces, the primary intermolecular forces in alkanes, requiring less energy to overcome them for the substance to boil.

The melting point is -53.99°C.[6] Unlike boiling points, predicting melting point trends in branched alkanes is more complex. Increased branching can disrupt the efficiency with which molecules pack into a crystal lattice, thus lowering the melting point. However, highly symmetrical or spherical molecules can sometimes pack more efficiently than their linear counterparts, leading to higher melting points.

Density and Refractive Index

The density is 0.7450 g/cm³, which is less than that of water, as expected for an alkane.[6] The refractive index, a measure of how much the path of light is bent when entering the substance, is 1.4174.[6] This value is characteristic of saturated hydrocarbons and is useful for rapid, non-destructive purity checks.

Solubility

Experimental Determination of Properties

To ensure scientific integrity, the methods for determining these properties must be robust and reproducible. The following sections detail standard protocols.

Protocol for Boiling Point Determination

The boiling point is determined via atmospheric distillation. This method identifies the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Methodology:

-

Apparatus Setup : Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask.

-

Sample Preparation : Place a small volume (e.g., 10 mL) of this compound into the round-bottom flask along with a few boiling chips. The boiling chips are crucial as they prevent bumping (sudden, violent boiling) by providing nucleation sites for bubbles to form smoothly.

-

Heating : Gently heat the flask using a heating mantle.

-

Equilibrium : The temperature will rise and then stabilize as the liquid begins to boil and its vapor condenses.

-

Measurement : Record the temperature at which the vapor temperature is constant and there is a steady drip of condensate into the receiving flask. This stable temperature is the boiling point. The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor in equilibrium with the boiling liquid.

Protocol for Refractive Index Measurement

The refractive index is measured using an Abbe refractometer, a standard instrument in most chemistry laboratories.

Methodology:

-

Calibration : Calibrate the refractometer using a standard of known refractive index, such as distilled water (n_D = 1.3330 at 20°C).[12]

-

Sample Application : Place a few drops of this compound onto the clean, dry prism of the refractometer.

-

Measurement : Close the prism and allow the sample to equilibrate to the instrument's temperature (typically 20°C). Look through the eyepiece and adjust the knob until the light and dark fields converge into a sharp line.

-

Reading : Read the refractive index value from the scale. Since refractive index is temperature-dependent, a correction factor must be applied if the measurement is not performed at the standard 20°C.

Visualization of Structure-Property Relationships

The relationship between molecular structure and physical properties is a core concept in chemistry. The following diagram illustrates how the branching in this compound leads to a lower boiling point compared to its straight-chain isomer, n-decane.

Caption: Impact of alkane branching on boiling point.

Safety and Handling

-

Handling : Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Storage : Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.

-

Hazards : May cause skin and eye irritation. Aspiration into the lungs may be harmful.

Conclusion

This compound is a branched alkane whose physical properties are a direct consequence of its molecular structure. Its compact nature leads to a lower boiling point compared to its linear isomer, a key characteristic governed by the attenuation of intermolecular van der Waals forces. The data and protocols presented in this guide provide a solid foundation for scientists and researchers to confidently utilize this compound in their work, with a full understanding of its physical behavior and handling requirements.

References

[1] Guidechem. (n.d.). This compound 20291-91-2 wiki. Retrieved from Guidechem website. [6] ChemicalBook. (2023). This compound. Retrieved from ChemicalBook website. [5] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [8] Stenutz, R. (n.d.). This compound. Retrieved from Stenutz website. [13] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [4] National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from PubChem website. [2] Study.com. (n.d.). What is the formula for this compound?. Retrieved from Study.com website. [14] ChemicalBook. (n.d.). This compound. Retrieved from ChemicalBook website. [10] Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2). Retrieved from Cheméo website. [9] LookChem. (n.d.). This compound. Retrieved from LookChem website. [11] InChI Key. (n.d.). 3-ethyl-2,2-dimethyl-hexane. Retrieved from InChI Key website. TCI Chemicals. (2024). SAFETY DATA SHEET. Retrieved from TCI Chemicals website. [15] National Institute of Standards and Technology. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook. Retrieved from NIST website. [7] Gauth. (n.d.). Solved: 3-ethyl -2, 2 -dimethyl-hexane. Retrieved from Gauth website. [3] Wikipedia. (n.d.). Alkane. Retrieved from Wikipedia website. [12] Burdick & Jackson. (n.d.). Refractive Index. Retrieved from a public resource listing solvent properties.

Sources

- 1. Page loading... [guidechem.com]

- 2. homework.study.com [homework.study.com]

- 3. Alkane - Wikipedia [en.wikipedia.org]

- 4. This compound | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 6. This compound [chemicalbook.com]

- 7. gauthmath.com [gauthmath.com]

- 8. This compound [stenutz.eu]

- 9. lookchem.com [lookchem.com]

- 10. Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. ▷ InChI Key Database ⚛️ | 3-ethyl-2,2-dimethyl-hexane [inchikey.info]

- 12. Refractive Index [macro.lsu.edu]

- 13. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 14. This compound [m.chemicalbook.com]

- 15. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

3-Ethyl-2,2-dimethylhexane CAS number 20291-91-2

An In-depth Technical Guide to 3-Ethyl-2,2-dimethylhexane (CAS: 20291-91-2)

Prepared by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 20291-91-2), a saturated acyclic hydrocarbon. As one of the 75 isomers of decane, this molecule serves as an important subject for studies in structural isomerism, analytical identification, and fundamental organic chemistry.[1] This document is intended for researchers, analytical chemists, and drug development professionals, offering in-depth information on its chemical identity, physicochemical properties, spectroscopic characterization, a plausible synthetic route, and safety considerations. The guide emphasizes the principles behind analytical techniques and provides detailed, actionable protocols to facilitate further research and application.

Chemical Identity and Molecular Structure

This compound is a branched-chain alkane with the chemical formula C₁₀H₂₂.[2] Its structure is defined by a six-carbon hexane backbone, substituted with an ethyl group at the third carbon and two methyl groups at the second carbon.[3] The presence of a stereocenter at the C3 position means the molecule can exist as two enantiomers, (R)-3-ethyl-2,2-dimethylhexane and (S)-3-ethyl-2,2-dimethylhexane, although it is commonly supplied as a racemate.[4]

Key Identifiers:

-

IUPAC Name: this compound[5]

-

CAS Number: 20291-91-2[5]

-

Molecular Formula: C₁₀H₂₂[2]

-

Synonyms: 2,2-Dimethyl-3-ethylhexane[2]

-

InChI Key: XYDYODCWVCBIOQ-UHFFFAOYSA-N[2]

-

Canonical SMILES: CCCC(CC)C(C)(C)C[4]

Caption: 2D Molecular Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are characteristic of a moderately sized branched alkane. These properties are crucial for predicting its behavior in various solvents, its volatility, and for developing purification methods such as distillation. The data presented below is a compilation from various authoritative chemical databases.

| Property | Value | Unit | Source |

| Molecular Weight | 142.2817 | g/mol | [2] |

| Boiling Point | 156.11 | °C | [6] |

| Melting Point | -53.99 | °C | [6] |

| Density | 0.7450 | g/cm³ | [6] |

| Refractive Index | 1.4174 | nD | [6] |

| Vapor Pressure | 3.95 | mmHg at 25°C | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 46.00 | kJ/mol | [7][8] |

| Octanol/Water Partition Coeff. (logP) | 3.859 | [7] | |

| Water Solubility (log₁₀WS) | -3.52 | mol/L | [7] |

Spectroscopic and Analytical Characterization

Definitive identification of branched alkanes, especially distinguishing between isomers, requires a robust analytical approach combining chromatographic separation with detailed mass spectral and NMR analysis.[9]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is a standard technique for alkane identification. However, due to the high propensity for fragmentation, the molecular ion (M⁺) peak for highly branched alkanes is often weak or entirely absent.[10][11] The fragmentation pattern is dictated by the formation of the most stable carbocations, with cleavage occurring preferentially at branch points.[10]

Expected Fragmentation Pattern: The structure of this compound features a quaternary carbon at C2 and a tertiary carbon at C3. Cleavage at these branch points is highly favored.

-

Loss of the largest alkyl group: Cleavage at the C3-C4 bond to lose a propyl radical (•C₃H₇) is not favored. The most significant fragmentation is expected from cleavage at the C2-C3 bond.

-

Cleavage at C2-C3: This bond cleavage can result in the loss of a tert-butyl radical ([M - 57]⁺) or the formation of a tert-butyl cation at m/z 57. The latter is a very stable tertiary carbocation and is expected to be a major peak.

-

Loss of an ethyl group: Cleavage at the C3-C(ethyl) bond leads to the loss of an ethyl radical (•C₂H₅), resulting in a fragment at m/z 113 ([M - 29]⁺).

-

Loss of a butyl group: Loss of the butyl group from C3 would result in a fragment at m/z 85 ([M - 57]⁺).

The resulting mass spectrum is anticipated to be dominated by a series of alkyl fragment ions (CnH2n+1)⁺. The base peak is likely to be at m/z 57 , corresponding to the stable tert-butyl cation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Protocol: GC-MS Analysis

This protocol provides a general framework for analyzing branched alkanes like this compound.[9]

-

Sample Preparation: Dissolve the sample in a high-purity volatile solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100 µg/mL.[10]

-

Instrumentation: Use a standard gas chromatograph coupled to a mass spectrometer with an EI source.

-

GC Conditions:

-

Column: A long (e.g., 60-100 m) non-polar capillary column (e.g., DB-5ms, HP-5ms) is recommended for optimal separation of isomers.[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL, split mode (e.g., 50:1 split ratio).

-

Oven Program: Initial temperature of 40 °C, hold for 2 minutes, then ramp at 5 °C/min to 280 °C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 40 to 200.

-

-

Data Analysis: Identify the compound by comparing its retention time with known standards and its mass spectrum with library data or predicted fragmentation patterns.[9]

Gas Chromatography (GC)

The Kovats Retention Index (RI) is a critical tool for identifying isomers that may have similar mass spectra.[9] It normalizes retention times relative to a series of n-alkane standards.

| Column Type | Active Phase | Temperature (°C) | Kovats Index (I) | Source |

| Capillary | Squalane | 100 | 902 | [13][14] |

| Capillary | SE-30 | 60 | 902 | [13][14] |

| Capillary | Apiezon L | 60 | 902 | [13][14] |

The consistent RI value of 902 across different non-polar stationary phases provides a reliable identifier for this specific branched decane isomer.[13][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum:

-

~0.8-0.9 ppm: Multiple overlapping signals (triplets and singlets) corresponding to the five methyl groups (-CH₃). The large singlet at ~0.85 ppm would be from the six equivalent protons of the two methyl groups at C2 (the tert-butyl group). The triplets would correspond to the methyls of the ethyl group and the terminal methyl of the butyl chain.

-

~1.1-1.4 ppm: Complex multiplet signals arising from the various methylene groups (-CH₂-) in the ethyl and butyl chains.

-

~1.5-1.7 ppm: A multiplet corresponding to the single methine proton (-CH-) at the C3 position.

Predicted ¹³C NMR Spectrum: The molecule has 10 carbon atoms, and due to its asymmetry, 10 distinct signals are expected.

-

~10-25 ppm: Signals for the five methyl carbons.

-

~25-40 ppm: Signals for the methylene carbons and the quaternary carbon at C2.

-

~40-50 ppm: Signal for the tertiary methine carbon at C3.

Infrared (IR) Spectroscopy

As a saturated alkane, the IR spectrum of this compound is expected to be simple and dominated by C-H and C-C bond vibrations.

-

2850-3000 cm⁻¹: Strong, sharp peaks corresponding to C-H stretching vibrations from the methyl (-CH₃) and methylene (-CH₂) groups.

-

1450-1470 cm⁻¹: Bending (scissoring) vibrations for CH₂ groups.

-

1370-1380 cm⁻¹: Bending vibrations characteristic of CH₃ groups. The presence of a tert-butyl group should give a strong, characteristic doublet in this region.

Synthesis and Purification

While not a commercially common chemical, a plausible and reliable synthesis can be designed using fundamental organometallic reactions. A Grignard reaction provides a robust method for constructing the C-C bond at the key tertiary carbon center.

Proposed Synthetic Pathway

The retrosynthesis involves disconnecting the bond between the tertiary carbon (C3) and the butyl group. This leads to 3,3-dimethyl-2-butanone (pinacolone) and a butylmagnesium bromide Grignard reagent as starting materials. The resulting tertiary alcohol is then deoxygenated via a reduction reaction.

Caption: Proposed retrosynthesis and forward synthesis for this compound.

Detailed Experimental Protocol (Proposed)

This hypothetical protocol is based on established organometallic and reduction methodologies. Step 1: Synthesis of 3-Ethyl-2,2-dimethylhexan-3-ol

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried 250 mL three-necked flask with a dropping funnel, a reflux condenser, and a magnetic stirrer.

-

Reaction: Add 100 mL of anhydrous diethyl ether to the flask. Add 1.2 equivalents of ethylmagnesium bromide (as a solution in THF) to the dropping funnel.

-

Addition: Cool the flask to 0 °C in an ice bath. Slowly add a solution of 3,3-dimethyl-2-butanone (pinacolone, 1.0 equivalent) in 20 mL of anhydrous diethyl ether to the Grignard reagent over 30 minutes with vigorous stirring.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with 30 mL portions of diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Deoxygenation to this compound

-

Methodology: A Barton-McCombie deoxygenation is a reliable method for this transformation.

-

Thioacylation: Dissolve the crude alcohol from Step 1 in anhydrous pyridine. Cool to 0 °C and add phenyl chlorothionocarbonate (1.1 equivalents). Stir for 4-6 hours until the alcohol is consumed (monitor by TLC).

-

Radical Reduction: Dilute the reaction mixture with toluene. Add AIBN (azobisisobutyronitrile, 0.2 equivalents) and tributyltin hydride (1.5 equivalents). Heat the mixture to 80-90 °C for 2-4 hours.

-

Workup and Purification: After cooling, concentrate the mixture in vacuo. The crude product can be purified by flash column chromatography on silica gel using hexane as the eluent to separate the alkane product from tin byproducts. Final purification can be achieved by fractional distillation.

Applications and Research Context

While this compound does not have widespread industrial applications, it is valuable in several research contexts:

-

Analytical Standard: It serves as a reference compound for the identification of branched alkanes in complex mixtures such as petroleum distillates, fuels, and environmental samples using GC and GC-MS.[9][10]

-

Combustion Research: As a pure decane isomer, it can be used in fundamental studies of engine combustion and soot formation, helping to build kinetic models for more complex fuels.

-

Geochemical Analysis: Branched alkanes are sometimes studied as biomarkers in geological samples.[15]

-

Physical Organic Chemistry: It can be used in studies correlating molecular structure (e.g., degree of branching) with physical properties like viscosity, boiling point, and density.

Safety and Handling

No specific safety data sheet (SDS) is available for this compound. However, based on data for structurally similar C10 alkanes and dimethylhexane isomers, the following hazards should be anticipated.[16][17]

-

Physical Hazards: Highly flammable liquid and vapor.[16] Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[18]

-

Health Hazards:

-

Environmental Hazards: Assumed to be very toxic to aquatic life with long-lasting effects.[17]

Recommended Handling Procedures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a flame-retardant lab coat.[18]

-

Keep away from heat, sparks, open flames, and other ignition sources.[16] Use non-sparking tools and take precautionary measures against static discharge.[17]

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.[17]

References

- BenchChem. (n.d.). Analysis of Branched Alkanes by Mass Spectrometry.

- BenchChem. (n.d.). High-Resolution GC-MS Protocol for the Definitive Identification of Branched Alkane Isomers.

- Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2).

- NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook, SRD 69.

- ResearchGate. (2018). Identification of methyl branched alkanes using GC-MS ion trap?.

- Whitman College. (n.d.). GCMS Section 6.9.2 - Fragmentation of Branched Alkanes.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Frontiers in Earth Science. (2022). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China.

- Stenutz. (n.d.). This compound.

- NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl- Gas Chromatography. NIST Chemistry WebBook, SRD 69.

- Stenutz. (n.d.). 2,2-dimethyl-3-ethylhexane.

- Gauth. (n.d.). Solved: 3-ethyl -2, 2 -dimethyl-hexane.

- NIST. (n.d.). Kovats' RI, non-polar column, isothermal for Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook, SRD 69.

- NIST. (n.d.). Hexane, 3-ethyl-2,5-dimethyl-. NIST Chemistry WebBook, SRD 69.

- Organic Syntheses. (n.d.). Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S)-.

- PubChem. (n.d.). 3-Ethyl-2-methylhexane. National Center for Biotechnology Information.

- NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl- Phase change data. NIST Chemistry WebBook, SRD 69.

- Wikipedia. (n.d.). Alkane.

- Brainly.in. (2021). 3 ethyl 2 , 2 dimethyl hexane.

- Unacademy. (n.d.). Nomenclature of Organic Compounds.

- PubChem. (n.d.). 3,3-Diethyl-2,2-dimethylhexane. National Center for Biotechnology Information.

- Carl ROTH. (n.d.). Infrared Spectroscopy (IR).

- SpectraBase. (n.d.). 3-Ethyl-2-methyl-pentane 13C NMR.

- SpectraBase. (n.d.). 3-Ethyl-2-methyl-2-pentene 13C NMR.

- YouTube. (2019). 3-ethyl-2-methylhexane - Naming Organic chemicals.

- PubChem. (n.d.). 3-Ethyl-2,2-dimethylhex-3-ene. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2,2-Dimethylhexane Vapor Phase IR.

- Master Organic Chemistry. (2011). Table of Functional Group Priorities for Nomenclature.

- NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques.

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 3. gauthmath.com [gauthmath.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [chemicalbook.com]

- 7. Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GCMS Section 6.9.2 [people.whitman.edu]

- 12. researchgate.net [researchgate.net]

- 13. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 14. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 15. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]

- 16. tcichemicals.com [tcichemicals.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.com [fishersci.com]

molecular structure of 3-Ethyl-2,2-dimethylhexane

An In-Depth Technical Guide on the Molecular Structure of 3-Ethyl-2,2-dimethylhexane

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical analysis of the . As a saturated aliphatic hydrocarbon, its structure may appear simple, yet a detailed examination reveals significant intricacies related to conformational isomerism and stereochemistry that have implications for its physicochemical properties and potential interactions in more complex systems. This document elucidates the structural determination, conformational landscape, and stereochemical nature of this molecule, offering field-proven insights for professionals in chemical research and development.

Introduction: Beyond the Planar Representation

This compound is an alkane with the chemical formula C10H22. While its two-dimensional representation is straightforward, a deeper understanding requires a three-dimensional perspective. The molecule's backbone is a hexane chain, with ethyl and dimethyl substitutions that introduce steric hindrance and create a chiral center, leading to a rich conformational and stereochemical profile. Understanding this structure is foundational for predicting its reactivity, physical properties, and behavior in various chemical environments.

IUPAC Nomenclature and Fundamental Properties

The systematic IUPAC name, this compound, precisely defines its connectivity. The parent chain is the six-carbon hexane. Numbering from the end that gives the substituents the lowest possible locants, we find two methyl groups at position 2 and an ethyl group at position 3.

| Property | Value | Source |

| Chemical Formula | C10H22 | PubChem |

| Molar Mass | 142.28 g/mol | PubChem |

| Canonical SMILES | CCC(C(C)(C)C)CC | PubChem |

| Isomeric Class | Decane Isomer | N/A |

Stereochemistry: The Chiral Center at C3

The substitution pattern of this compound gives rise to a chiral center at the third carbon atom (C3). This carbon is bonded to four different groups: a hydrogen atom, an ethyl group, a tert-butyl group (from the 2,2-dimethyl end), and a propyl group (the remainder of the hexane chain).

The presence of this stereocenter means that this compound exists as a pair of enantiomers:

-

(R)-3-Ethyl-2,2-dimethylhexane

-

(S)-3-Ethyl-2,2-dimethylhexane

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. In a laboratory synthesis without a chiral catalyst or starting material, a racemic mixture of both enantiomers would be produced. The absolute configuration of each enantiomer can be determined using techniques such as X-ray crystallography of a suitable derivative or by comparison with standards of known configuration.

Figure 1: A 2D representation of the chiral center (C3) in this compound, highlighting the four different substituent groups that give rise to its stereoisomerism.

Conformational Analysis: The Rotational Landscape

The single carbon-carbon bonds (σ-bonds) in this compound allow for free rotation, leading to various spatial arrangements known as conformations. The steric bulk of the tert-butyl group at C2 and the ethyl group at C3 significantly influences the molecule's preferred conformations.

The most significant rotational barrier is around the C2-C3 bond. To analyze this, we can consider Newman projections. The large tert-butyl group on C2 and the ethyl group on C3 will tend to occupy positions that minimize steric strain. The most stable conformation will be the one where these bulky groups are anti-periplanar to each other. Conversely, the highest energy conformation will be the eclipsed form where these groups are syn-periplanar.

Experimental Workflow: Computational Conformational Analysis

A robust method for exploring the conformational landscape is through computational chemistry.

Step 1: Initial Structure Generation

-

A 2D sketch of this compound is created using chemical drawing software.

-

This is converted to a 3D structure, generating an initial, unoptimized geometry.

Step 2: Geometry Optimization

-

The initial structure is subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

This process finds the lowest energy conformation in the vicinity of the starting geometry.

Step 3: Conformational Search

-

A systematic or stochastic conformational search is performed to explore the potential energy surface.

-

This involves rotating around key dihedral angles (e.g., the C2-C3-C4-C5 backbone) and performing geometry optimizations for each starting conformation.

Step 4: Energy Analysis

-

The relative energies of all stable conformers are calculated.

-

The Boltzmann distribution can then be used to determine the population of each conformer at a given temperature.

A Technical Guide to 3-Ethyl-2,2-dimethylhexane: Synthesis, Characterization, and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethyl-2,2-dimethylhexane, a saturated acyclic alkane. The document details its nomenclature, structural isomers, and physicochemical properties, grounded in authoritative chemical databases. It outlines a robust, multi-step laboratory synthesis protocol, including the critical steps of Grignard reaction, dehydration, and hydrogenation, explaining the chemical principles behind each stage. Furthermore, the guide presents a thorough framework for the analytical characterization of the compound, leveraging modern spectroscopic and chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Predicted spectral data and retention indices are provided to aid in identification. Finally, essential safety protocols and handling procedures for this volatile and flammable compound are discussed to ensure safe laboratory practice. This document serves as a vital resource for researchers requiring a deep technical understanding of this highly branched alkane.

Introduction

Highly branched alkanes are fundamental structures in organic chemistry and play significant roles in various applications, from components in high-octane fuels to inert solvents and reference compounds in analytical science.[1] Their molecular architecture, characterized by tertiary and quaternary carbon centers, imparts unique physical properties such as lower boiling points and freezing points compared to their linear isomers. This compound (C₁₀H₂₂) is a notable example of a decane isomer, featuring a complex branching pattern that presents interesting challenges and considerations for its synthesis and characterization.

This guide aims to serve as a detailed technical resource for scientists. It moves beyond a simple recitation of properties to provide actionable, field-proven insights into its synthesis, analysis, and safe handling. The methodologies described are designed to be self-validating, ensuring a high degree of confidence in the final product's identity and purity.

Nomenclature and Structural Elucidation

The systematic IUPAC name, This compound , is derived following a precise set of rules:

-

Parent Chain Identification : The longest continuous carbon chain is identified as a hexane (six-carbon) chain.

-

Numbering : The chain is numbered from the end that gives the substituents the lowest possible locants. In this case, numbering from the right gives substituents at positions 2 and 3, which is lower than 4 and 5 if numbered from the left.

-

Substituent Identification : Two methyl (-CH₃) groups are located at position 2, and one ethyl (-CH₂CH₃) group is at position 3.

-

Alphabetical Ordering : Substituents are named alphabetically (ethyl before methyl). Prefixes like "di-" are ignored for alphabetization.[2]

This results in the unambiguous name This compound .

Synonyms: The compound may also be referred to as 2,2-dimethyl-3-ethylhexane, although this is not the preferred IUPAC nomenclature.[3][4]

Isomerism: As a decane (C₁₀H₂₂), this compound is one of 75 structural isomers.[5] This high degree of isomerism underscores the critical need for precise analytical techniques to distinguish it from other structurally similar compounds in a mixture.[6]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These data are crucial for designing experimental conditions, such as purification via distillation or analysis via gas chromatography.

| Property | Value | Source |

| CAS Number | 20291-91-2 | [3][4] |

| Molecular Formula | C₁₀H₂₂ | [3][7] |

| Molecular Weight | 142.28 g/mol | [4][8] |

| Boiling Point | 156.11°C - 159°C | [9][10] |

| Density | 0.7450 g/cm³ | [10] |

| Refractive Index | 1.4174 | [10] |

| Vapor Pressure | 3.95 mmHg at 25°C | [7][11] |

| InChIKey | XYDYODCWVCBIOQ-UHFFFAOYSA-N | [3][8] |

Synthesis and Purification Protocol

While industrial-scale production of branched alkanes relies on processes like catalytic cracking and isomerization, a targeted laboratory synthesis is required for producing a high-purity sample of a specific isomer like this compound.[1] A robust and logical retrosynthetic approach involves a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.[12]

Proposed Synthetic Pathway

The synthesis is a three-step process designed for high yield and purity.

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Grignard Reaction to form 3-Ethyl-2,2-dimethyl-3-hexanol

-

Rationale: This step creates the C10 carbon skeleton by forming a new carbon-carbon bond. The reaction of a ketone with a Grignard reagent is a classic and reliable method for generating a tertiary alcohol.[12]

-

Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet.

-

Add magnesium turnings to the flask.

-

In the dropping funnel, add a solution of ethyl bromide in anhydrous diethyl ether.

-

Add a small portion of the ethyl bromide solution to the magnesium and wait for the reaction to initiate (indicated by bubbling and heat).

-

Once initiated, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After addition is complete, reflux for an additional 30 minutes to ensure full formation of the Grignard reagent.

-

Cool the flask to 0°C in an ice bath.

-

Add a solution of 3,3-Dimethyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel.

-

After addition, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration to Alkenes

-

Rationale: The tertiary alcohol is readily dehydrated under acidic conditions to form a mixture of isomeric alkenes. This is a necessary intermediate step to remove the hydroxyl group.

-

To the crude 3-Ethyl-2,2-dimethyl-3-hexanol, add a catalytic amount of concentrated sulfuric acid.

-

Set up for fractional distillation.

-

Heat the mixture gently. The resulting alkenes will co-distill with water.

-

Collect the distillate, separate the organic layer, wash with sodium bicarbonate solution, then water, and dry over anhydrous calcium chloride.

Step 3: Catalytic Hydrogenation to this compound

-

Rationale: The carbon-carbon double bonds in the alkene mixture are reduced to single bonds using catalytic hydrogenation, yielding the final saturated alkane product. This method is highly efficient and clean.[12]

-

Dissolve the alkene mixture from Step 2 in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.

-

Monitor the reaction progress by GC until the starting material is consumed.

-

Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Remove the ethanol solvent via distillation.

Purification

The final crude product should be purified by fractional distillation, collecting the fraction boiling around 156-159°C.[9][10] Purity should be confirmed by Gas Chromatography.

Analytical Characterization

Distinguishing this compound from its isomers requires a multi-technique analytical approach.[13] Gas chromatography coupled with mass spectrometry (GC-MS) is the gold standard for separation and identification of volatile hydrocarbons.[6]

Caption: A self-validating workflow for the analysis of this compound.

Gas Chromatography (GC)

-

Principle: Separation is based on the compound's volatility and interaction with the stationary phase of the GC column.

-

Expected Retention Index: The Kovats retention index (I) is a standardized measure of retention time. For this compound on a standard non-polar column (e.g., squalane), the expected index is approximately 902 .[4][14] This value is critical for tentative identification by comparing it to reference databases.

Mass Spectrometry (MS)

-

Principle: Following GC separation, the molecule is ionized (typically by electron ionization) and fragmented. The resulting mass-to-charge ratio (m/z) of the fragments creates a unique mass spectrum.

-

Expected Spectrum:

-

Molecular Ion (M⁺): A peak at m/z = 142 corresponding to the molecular weight of C₁₀H₂₂ should be observable, though it may be weak for highly branched alkanes.

-

Key Fragments: The fragmentation pattern is dictated by the formation of stable carbocations. Expect significant peaks resulting from the loss of alkyl groups, such as loss of an ethyl group (m/z = 113) and loss of a propyl or isopropyl group. Cleavage adjacent to the quaternary carbon is also highly favorable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

Predicted ¹H NMR Spectrum: The proton NMR spectrum will be complex due to the lack of symmetry. Key expected signals include:

-

A singlet for the two methyl groups at C2 (tert-butyl like environment).

-

A triplet for the methyl group of the ethyl substituent at C3.

-

A quartet for the methylene group of the ethyl substituent at C3.

-

Multiple overlapping multiplets for the remaining methylene and methine protons of the hexane chain.

-

-

Predicted ¹³C NMR Spectrum: Due to the molecule's asymmetry, ten distinct signals are expected in the ¹³C NMR spectrum, corresponding to each unique carbon atom.

Safety, Handling, and Storage

This compound, like other volatile alkanes, presents specific hazards that require strict safety protocols.[15][16]

-

Flammability: The compound is highly flammable. Vapors can form explosive mixtures with air.[17][18] All handling should be conducted in a well-ventilated fume hood, away from any potential ignition sources such as open flames, sparks, or hot surfaces.[17]

-

Health Hazards: Inhalation of high concentrations of vapors can have a narcotic effect, causing dizziness, headache, and nausea.[16] Prolonged skin contact can lead to dermatitis due to the dissolving of skin fats.[16]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, nitrile gloves, and a flame-resistant lab coat, is mandatory.[17]

-

Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[18][19] The container should be robust, preferably metal, to prevent leaks and buildup of vapors.[19]

-

Spill Response: In case of a spill, evacuate non-essential personnel and eliminate all ignition sources. Absorb the spill with a non-combustible material like sand or vermiculite and dispose of it as hazardous chemical waste according to local regulations.[17]

Conclusion

This compound serves as an excellent model for understanding the synthesis and analysis of highly branched alkanes. Its successful preparation and characterization demand a mastery of fundamental organic chemistry techniques, from organometallic reactions to modern spectroscopic interpretation. The protocols and data presented in this guide provide a robust framework for researchers to produce, purify, and confidently identify this compound, while adhering to the highest standards of laboratory safety.

References

- Benchchem. A Technical Guide to the Synthesis of Highly Branched Alkanes.

- Guidechem. This compound 20291-91-2 wiki.

- Lehmler, H.J., et al. A Novel Synthesis of Branched High-molecular-weight (C40 +) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- Stenutz. This compound.

- Patsnap Eureka. Assessing Alkane Chemistry: Analytical Techniques.

- Ripps, T. Storage and Transportation of Alkanes. Prezi.

- NIST. Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

- Request PDF. Synthesis of highly-branched alkanes for renewable gasoline.

- TutorChase. What are the safety considerations when handling alkanes?.

- PEARL. Synthesis of H-branch alkanes.

- Chemical Safety in Schools. "ALKANES" Search Result.

- Scribd. Flammability and Storage of Alkanes.

- NIST. Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

- ChemicalBook. This compound.

- Oxford Academic. Novel Synthesis of Branched High-molecular-weight (C40+) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry.

- PubChem. This compound.

- YouTube. Storing Hydrocarbon Safely.

- Patsnap Eureka. How to Distinguish Alkanes in Mixed Hydrocarbon Sources.

- Slideshare. Distinguishing between alkanes and alkenes.

- LookChem. This compound.

- NIST. Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

- Homework.Study.com. What is the correct way to write 2,2-dimethyl-3-ethylhexane?.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. homework.study.com [homework.study.com]

- 3. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 4. This compound | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Alkane - Wikipedia [en.wikipedia.org]

- 6. Assessing Alkane Chemistry: Analytical Techniques [eureka.patsnap.com]

- 7. Page loading... [guidechem.com]

- 8. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 9. This compound [stenutz.eu]

- 10. This compound [chemicalbook.com]

- 11. lookchem.com [lookchem.com]

- 12. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 13. How to Distinguish Alkanes in Mixed Hydrocarbon Sources [eureka.patsnap.com]

- 14. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 15. prezi.com [prezi.com]

- 16. "ALKANES" Search Result > Chemical Safety in Schools " [ecmjsp.education.nsw.gov.au]

- 17. tutorchase.com [tutorchase.com]

- 18. scribd.com [scribd.com]

- 19. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Synthesis of 3-Ethyl-2,2-dimethylhexane

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining the branched alkane, 3-Ethyl-2,2-dimethylhexane. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document details two robust and scientifically vetted methodologies: a Grignard-based approach and the Corey-House synthesis. Each section offers an in-depth exploration of the reaction mechanisms, experimental protocols, safety considerations, and characterization of the final product. The causality behind experimental choices is elucidated to provide a deeper understanding of the synthetic strategy. All protocols are designed as self-validating systems, with in-text citations to authoritative sources supporting the mechanistic claims and procedural standards.

Introduction

This compound is a saturated hydrocarbon with the molecular formula C₁₀H₂₂.[1][2] As a branched-chain alkane, it serves as a valuable model compound in various fields of chemical research, including studies on fuel combustion, lubricant properties, and as a non-polar solvent. The synthesis of such structurally defined alkanes is crucial for establishing structure-property relationships and for creating reference standards for analytical applications. This guide presents two distinct and reliable synthetic routes to this compound, starting from readily available precursors.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the target molecule is paramount for its successful synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 20291-91-2 | [1][3] |

| IUPAC Name | This compound | [1] |

| Vapor Pressure | 3.95 mmHg at 25°C | [2] |

Synthetic Strategies

The synthesis of a sterically hindered alkane like this compound requires careful consideration of the synthetic approach to maximize yield and minimize side reactions. Two powerful carbon-carbon bond-forming reactions are particularly well-suited for this purpose: the Grignard reaction and the Corey-House synthesis.

Caption: Synthetic pathways to this compound.

Methodology 1: Grignard-Based Synthesis

This two-step approach involves the initial formation of a tertiary alcohol through a Grignard reaction, followed by the reduction of the alcohol to the target alkane.

Step 1: Synthesis of 3-Ethyl-2,2-dimethylhexan-3-ol via Grignard Reaction

The Grignard reaction is a robust method for forming carbon-carbon bonds by the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl group.[4] In this synthesis, t-butylmagnesium chloride is reacted with 3-pentanone. The nucleophilic carbon of the t-butyl group attacks the electrophilic carbonyl carbon of 3-pentanone, leading to the formation of a tertiary alcohol after acidic workup.

Experimental Protocol:

-

Preparation of Apparatus: All glassware (a three-necked round-bottom flask, a reflux condenser, and a pressure-equalizing dropping funnel) must be thoroughly dried in an oven at a minimum of 100°C for at least two hours to remove any traces of water, which would quench the Grignard reagent.[5] The apparatus should be assembled while hot and allowed to cool under a stream of dry nitrogen or argon.

-

Reaction Setup: Place magnesium turnings (1.2 equivalents) in the reaction flask. The system is then flushed with dry nitrogen. Anhydrous diethyl ether is added to cover the magnesium.

-

Formation of Grignard Reagent: A solution of t-butyl chloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by the appearance of turbidity and a gentle reflux of the ether.[6] The reaction mixture is stirred until the magnesium is consumed.

-

Addition of Ketone: The solution of t-butylmagnesium chloride is cooled in an ice bath. A solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether is then added dropwise from the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

-

Workup: After the addition is complete, the reaction mixture is stirred at room temperature for one hour. The reaction is then quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 3-ethyl-2,2-dimethylhexan-3-ol.

Step 2: Reduction of 3-Ethyl-2,2-dimethylhexan-3-ol to this compound

The direct reduction of tertiary alcohols to alkanes can be challenging. A highly effective method involves the use of a hydrosilane, such as triethylsilane, in the presence of a strong Lewis or Brønsted acid.[7][8] This ionic hydrogenation proceeds through the formation of a stable tertiary carbocation, which is then reduced by the hydride from the silane.[9]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve the crude 3-ethyl-2,2-dimethylhexan-3-ol (1.0 equivalent) in dichloromethane.

-

Addition of Reagents: Add triethylsilane (1.5 equivalents) to the solution. The flask is then cooled in an ice bath.

-

Initiation of Reduction: A Lewis acid, such as boron trifluoride etherate, or a strong Brønsted acid like trifluoroacetic acid (2.0 equivalents) is added dropwise to the stirred solution.[7][10] The reaction is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup and Purification: The reaction mixture is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation. The crude product is then purified by fractional distillation to yield pure this compound.[11][12][13][14][15]

Methodology 2: Corey-House Synthesis

The Corey-House synthesis is an excellent method for the formation of unsymmetrical alkanes by coupling a lithium dialkylcuprate (a Gilman reagent) with an alkyl halide.[16][17][18][19] This route involves the preparation of lithium di(t-butyl)cuprate and its subsequent reaction with 3-bromohexane.

Step 1: Preparation of Lithium di(t-butyl)cuprate (Gilman Reagent)

Gilman reagents are prepared by the reaction of two equivalents of an organolithium reagent with a copper(I) halide.[20] Due to the extreme reactivity of t-butyllithium, stringent air-free and anhydrous conditions are essential.

Experimental Protocol:

-

Safety Precautions: t-Butyllithium is a pyrophoric material that can ignite spontaneously on contact with air.[21][22] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using a glove box or Schlenk line techniques. Appropriate personal protective equipment, including a flame-resistant lab coat, safety goggles, and chemical-resistant gloves, is mandatory.[21][23][22]

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum is charged with copper(I) iodide (1.0 equivalent) and anhydrous diethyl ether. The suspension is cooled to -78 °C (a dry ice/acetone bath).

-

Formation of the Gilman Reagent: Two equivalents of t-butyllithium in pentane are added dropwise via syringe to the stirred suspension of copper(I) iodide, maintaining the temperature below -70 °C. The formation of the Gilman reagent is indicated by a change in the color of the solution.[24]

Step 2: Coupling Reaction with 3-Bromohexane

The prepared Gilman reagent is then reacted with 3-bromohexane. The coupling reaction generally proceeds via an SN2-like mechanism.[17]

Experimental Protocol:

-

Addition of Alkyl Halide: A solution of 3-bromohexane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the cold (-78 °C) solution of the Gilman reagent.

-

Reaction and Workup: The reaction mixture is allowed to slowly warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Isolation and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate. After removal of the solvent by distillation, the crude this compound is purified by fractional distillation.[11][12][13][14][15]

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile compounds like alkanes.[25] The retention time in the gas chromatogram can be compared to an authentic standard, and the mass spectrum provides structural information.

-

Expected Fragmentation Pattern: In electron ionization (EI) mass spectrometry, branched alkanes exhibit characteristic fragmentation patterns.[26][27] Cleavage is favored at the branching points to form more stable carbocations.[26] For this compound, significant fragmentation is expected to occur at the C2-C3 and C3-C4 bonds. The molecular ion peak (m/z = 142) may be weak or absent.[28][29]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum of this compound will show complex multiplets in the aliphatic region (δ 0.8-1.5 ppm) due to the various methylene and methyl groups.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule, with chemical shifts in the typical range for alkanes (δ 8-60 ppm).[29]

Safety and Handling

The synthetic routes described in this guide involve the use of hazardous materials that require strict adherence to safety protocols.

-

Grignard Reagents: These reagents are highly reactive and moisture-sensitive. All reactions must be conducted under anhydrous conditions and in an inert atmosphere.[26]

-

Organolithium Reagents (t-Butyllithium): t-Butyllithium is extremely pyrophoric and will ignite on contact with air.[21][22] It must be handled with extreme caution using appropriate air-free techniques.

-

Solvents: Diethyl ether and other organic solvents used are highly flammable. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

Conclusion

This technical guide has detailed two effective and reliable synthetic pathways for the preparation of this compound. The Grignard-based approach offers a classic and robust method, while the Corey-House synthesis provides an alternative route with high efficiency for forming unsymmetrical alkanes. The choice of method will depend on the availability of starting materials and the specific requirements of the research. By following the detailed protocols and adhering to the stringent safety precautions outlined, researchers can successfully synthesize and characterize this important branched alkane for their scientific endeavors.

References

- Lab Manager Magazine. (2024, December 6). 8 Rules for the Safe Handling of t-Butyllithium. [Link]

- Quora. (2022, February 19).

- Yale Environmental Health & Safety. (2015, July 23).

- University of Georgia Office of Research. tert-Butyllithium-594-19-4.docx. [Link]

- ResearchGate. (2018, December 10). Identification of methyl branched alkanes using GC-MS ion trap?[Link]

- Stanford Environmental Health & Safety.

- Environmental Health and Safety. Quenching and Disposal of t-ButylLithium (tBuLi) remaining in bottle or left after reactions. [Link]

- Whitman People. GCMS Section 6.9.2. [Link]

- Gelest. Silane Reduction of... - Technical Library. [Link]

- Frontiers. (2022, January 19). Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China. [Link]

- Wikipedia.

- Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

- StudySmarter. (2025, December 10).

- ABPI schools. (2023, November 9).

- Save My Exams. (2024, October 26). Fractional Distillation of Crude Oil (AQA A Level Chemistry): Revision Note. [Link]

- Vedantu.

- Organic Syntheses. Submitted by D. Bryce-Smith and ET Blues. [Link]

- YouTube. (2014, May 17).

- Wikipedia. Corey–House synthesis. [Link]

- ResearchGate. (2025, August 6). A Novel Reduction Reaction for the Conversion of Aldehydes, Ketones and Primary, Secondary and Tertiary Alcohols into Their Corresponding Alkanes. [Link]

- Web Pages. 25. The Grignard Reaction. [Link]

- Wikipedia. Reductions with hydrosilanes. [Link]

- ResearchGate. Representative reductions with triethylsilane: (a) alcohols; (b) ethers. [Link]

- Organic Syntheses. Organic Syntheses Procedure. [Link]

- Chemistry LibreTexts. (2023, August 29).

- Web Pages. Grignard Reaction. [Link]

- University of Calgary. Ch 14 : Prep. of R2CuLi. [Link]

- Chemistry Stack Exchange. (2022, March 23). Preparation of tertiary Grignard reagents. [Link]

- Organic Syntheses. z-1-iodohexene. [Link]

- YouTube. (2020, July 20). Corey-House Synthesis | Named Reactions | Organic Chemistry Lessons. [Link]

- BYJU'S. (2020, June 20). Corey House Reaction. [Link]

- Web Pages. 6. Grignard Reaction. [Link]

- Chemguide.

- PubChem. This compound. [Link]

- Wikipedia. Alkane. [Link]

- Chemistry LibreTexts. (2023, November 7). 10.7: Organometallic Coupling Reactions. [Link]

- NIST WebBook. Hexane, 3-ethyl-2,2-dimethyl-. [Link]

Sources

- 1. This compound | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 4. community.wvu.edu [community.wvu.edu]

- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Silane Reduction of... - Gelest [technical.gelest.com]

- 8. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Fractional distillation - Wikipedia [en.wikipedia.org]

- 12. knowunity.co.uk [knowunity.co.uk]

- 13. Alkanes and fractional distillation [abpischools.org.uk]

- 14. savemyexams.com [savemyexams.com]

- 15. m.youtube.com [m.youtube.com]

- 16. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 17. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 18. byjus.com [byjus.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. m.youtube.com [m.youtube.com]

- 21. 8 Rules for the Safe Handling of t-Butyllithium | Lab Manager [labmanager.com]

- 22. research.uga.edu [research.uga.edu]

- 23. ehs.yale.edu [ehs.yale.edu]

- 24. Organic Syntheses Procedure [orgsyn.org]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. GCMS Section 6.9.2 [people.whitman.edu]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. Alkane - Wikipedia [en.wikipedia.org]

3-Ethyl-2,2-dimethylhexane thermophysical data

An In-depth Technical Guide to the Thermophysical Properties of 3-Ethyl-2,2-dimethylhexane

Authored by a Senior Application Scientist

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₀H₂₂.[1][2] As one of the 75 isomers of decane, its molecular structure, featuring a hexane backbone with ethyl and dimethyl substitutions, imparts distinct physical and chemical properties that are of significant interest in various fields, including fuel science, chemical engineering, and materials science.[2] Understanding the thermophysical characteristics of this compound is critical for modeling combustion processes, designing separation and purification protocols, and for the development of new chemical entities where it may serve as a non-polar solvent or a synthetic intermediate.

This technical guide provides a comprehensive overview of the core thermophysical data for this compound. Synthesizing available experimental data with established theoretical principles, this document is intended for researchers, scientists, and drug development professionals who require accurate and reliable data for their work. The methodologies for obtaining these properties are also discussed in detail to provide a causal understanding of the experimental choices and to ensure the trustworthiness of the presented data.

Molecular Structure and Identification:

-

IUPAC Name: this compound[1]

-

Molecular Formula: C₁₀H₂₂[4]

-

Molecular Weight: 142.28 g/mol [1]

-

Synonyms: 2,2-Dimethyl-3-ethylhexane[3]

Core Thermophysical Properties

The arrangement of atoms in this compound, specifically its degree of branching, significantly influences its physical properties. The presence of a quaternary carbon and a chiral center affects its packing efficiency in the solid state and the intermolecular van der Waals forces in the liquid state.

Phase Behavior and Volumetric Properties

The phase transition temperatures and density are fundamental properties that dictate the state of the substance under various conditions.

| Property | Value | Source (Reference) |

| Melting Point | -53.99 °C | ChemicalBook[5] |

| Boiling Point | 156.11 °C | ChemicalBook[5] |

| 159 °C | Stenutz[6] | |

| Density | 0.7450 g/cm³ | ChemicalBook[5] |

| Refractive Index | 1.4174 | ChemicalBook[5] |

| Vapor Pressure | 3.95 mmHg at 25°C | Guidechem[4] |

The slight discrepancy in the reported boiling points may be attributed to differences in experimental purity of the samples or variations in pressure at which the measurements were taken. Generally, increased branching in alkanes leads to a more compact, spherical shape, which reduces the surface area available for intermolecular interactions, resulting in lower boiling points compared to their straight-chain isomers.[7]

Caption: Effect of molecular branching on boiling point.

Thermodynamic Properties

Thermodynamic data are essential for understanding the energy requirements of phase changes and chemical reactions.

| Property | Value | Source (Reference) |

| Enthalpy of Vaporization (ΔvapH°) | 46.0 kJ/mol | NIST WebBook[8] |

| Ideal Gas Heat Capacity (Cp,gas) | Data not directly available; estimated from isomeric trends | See Discussion Below |

While specific experimental data for the heat capacity of this compound is not readily found in public literature, extensive studies on C1 through C10 alkanes by the U.S. Bureau of Mines provide a strong basis for estimation.[9][10] The heat capacity of branched alkanes is influenced by their vibrational, rotational, and translational modes of energy absorption. It is expected to be in a similar range to other C10 isomers.[11]

Transport Properties

Transport properties, such as viscosity and thermal conductivity, are crucial for fluid dynamics and heat transfer calculations.

-

Viscosity (η): Direct experimental data for this compound is not widely published. However, it is known that increased branching in alkanes generally leads to higher viscosity due to greater entanglement of the molecules.

-

Thermal Conductivity (λ): Similarly, specific experimental values for this compound are scarce. For alkanes, it has been reported that thermal conductivity tends to decrease with increased branching.[12] This is because the more complex molecular structure hinders the efficient transfer of thermal energy.

Given the lack of direct experimental data for viscosity and thermal conductivity, it is recommended to use predictive models or to perform experimental measurements as described in the methodologies section. Cheméo is a resource that lists dynamic viscosity as a property for which it has indexed data.[13]

Experimental Methodologies

The trustworthiness of thermophysical data is directly linked to the rigor of the experimental methods used for their determination. Below are step-by-step protocols for key measurements.

Workflow for Thermophysical Property Determination

Caption: Generalized experimental workflow.

Protocol 1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using high-purity standards (e.g., indium, zinc).

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent volatilization.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., -100°C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) through the melting transition.

-

An inert atmosphere (e.g., nitrogen) should be maintained in the sample chamber.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The area under the peak corresponds to the enthalpy of fusion.

Causality: The choice of a hermetically sealed pan is crucial for volatile compounds like alkanes to prevent mass loss during the experiment, which would lead to inaccurate enthalpy values. The heating rate is chosen to ensure thermal equilibrium within the sample while maintaining a good signal-to-noise ratio.

Protocol 2: Determination of Viscosity by a Vibrating-Wire Viscometer

-

Instrument Setup: The core of this technique is a wire that is made to oscillate in the fluid sample. The instrument measures the damping of these oscillations, which is directly related to the viscosity of the fluid.

-

Calibration: Calibrate the viscometer using fluids of known viscosity that bracket the expected viscosity of the sample.

-

Sample Loading: Introduce the this compound sample into the temperature-controlled measurement cell.

-

Measurement:

-

Allow the sample to reach thermal equilibrium at the desired temperature.

-

Initiate the vibration of the wire and record the damping characteristics.

-

The viscosity is calculated from the damping and the instrument's calibration constants.

-

-

Temperature Dependence: Repeat the measurement at various temperatures to determine the viscosity as a function of temperature.

Causality: The vibrating-wire technique is highly accurate and suitable for low-viscosity fluids like alkanes. It also allows for measurements over a range of temperatures and pressures.[14]

Protocol 3: Determination of Thermal Conductivity by the Transient Hot-Wire Method

-

Principle: A thin platinum wire is submerged in the liquid sample and is heated by a step-wise voltage pulse. The wire acts as both the heating element and the temperature sensor. The rate at which the wire's temperature increases is inversely proportional to the thermal conductivity of the surrounding fluid.[12]

-

Cell Assembly: The sample is contained in a measurement cell designed to minimize natural convection.

-

Measurement Cycle:

-

The system is brought to the desired temperature and allowed to equilibrate.

-

A short duration (e.g., 1 second) heating pulse is applied to the wire.

-

The change in the wire's resistance (and thus temperature) is recorded with high temporal resolution.

-

-

Data Analysis: The thermal conductivity is derived from the slope of the temperature rise versus the logarithm of time.

Causality: The transient nature of this method is key to minimizing the effects of natural convection, which would otherwise introduce significant errors in the measurement of thermal conductivity for liquids.

Conclusion

This guide has consolidated the available thermophysical data for this compound and provided a framework for its experimental determination. While fundamental properties such as melting point, boiling point, and density have been experimentally determined, there is a notable lack of publicly available data for transport properties like viscosity and thermal conductivity, and for heat capacity. In such cases, leveraging data from isomeric C10 alkanes and employing robust estimation methods are scientifically valid approaches. The detailed experimental protocols provided herein offer a self-validating system for researchers aiming to generate new, high-quality data for this and other related compounds.

References

- NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Hexane, 3-ethyl-2,2-dimethyl- Phase change data. NIST Chemistry WebBook.

- Scott, D. W. (1974). Chemical Thermodynamic Properties of Hydrocarbons and Related Substances. Properties of the Alkane Hydrocarbons, C1 Through C10 in the Ideal Gas State From 0 to 1500 K. U.S. Department of the Interior, Bureau of Mines.

- UNT Digital Library. (n.d.). Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K.

- Scott, D. W. (1974). Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K. Semantic Scholar.

- Alberty, R. A. (1998). Standard Chemical Thermodynamic Properties of Alkane Isomer Groups.

- Simmie, J. M., & Curran, H. J. (2009). Thermochemistry of C7H16 to C10H22 Alkane Isomers: Primary, Secondary, and Tertiary C-H Bond Dissociation Energies and Effects of Branching. The Journal of Physical Chemistry A, 113(4), 843-855.

- He, Y., et al. (2000). Estimation of the Thermodynamic Properties of Branched Hydrocarbons. Journal of Energy Resources Technology, 122(3), 156-161.

- He, Y., et al. (2000). Estimation of the Thermodynamic Properties of Branched Hydrocarbons. ASME Digital Collection.

- He, Y., et al. (1999). Estimation of the Thermodynamic Properties for Branched Hydrocarbons. Proceedings of the ASME Advanced Energy Systems Division.

- NIST. (n.d.). Pentane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Pentane, 3-ethyl-2,2-dimethyl- Mass spectrum (electron ionization). NIST Chemistry WebBook.

- NIST. (n.d.). Oxirane, 3-ethyl-2,2-dimethyl-. NIST Chemistry WebBook.

- Stenutz, R. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2).

- Brainly.in. (2021, February 15). 3 ethyl 2 , 2 dimethyl hexane.

- Assael, M. J., et al. (2012). Thermal Conductivity and Thermal Diffusivity of Sixteen Isomers of Alkanes: C n H 2 n +2 ( n = 6 to 8). International Journal of Thermophysics, 33(8-9), 1435-1446.

- Domalski, E. S., Evans, W. H., & Hearing, E. D. (1996). Heat Capacities and Entropies of Organic Compounds in the Condensed Phase Volume II.

- Wikipedia. (n.d.). Alkane.

- Chemistry LibreTexts. (2024, March 18). 3.5: Properties of Alkanes.

- PubChem. (n.d.). 3-Ethyl-2,3-dimethylhexane.

- Maginn, E. J., et al. (2020).

- Jouyban, A., & Acree Jr, W. E. (2005). Calculation of the viscosity of binary liquids at various temperatures using Jouyban-Acree model. Chemical & Pharmaceutical Bulletin, 53(5), 552-556.

- PubChem. (n.d.). 3,3-Diethyl-2,2-dimethylhexane.

- PubChem. (n.d.). 3-Ethyl-2,2-dimethylheptane.

- Sagdeev, D. I., et al. (2016). Viscosity Measurements for n-Octane, Ethylcyclohexane, and Their Binary Mixtures from 283 to 363 K at Pressures up to 20 MPa.

- Kiper, R. A. (n.d.). 3-ethyl-2,3-dimethylhexane.

Sources

- 1. This compound | C10H22 | CID 519760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alkane - Wikipedia [en.wikipedia.org]

- 3. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound [chemicalbook.com]

- 6. This compound [stenutz.eu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Hexane, 3-ethyl-2,2-dimethyl- [webbook.nist.gov]

- 9. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances. Properties of the Alkane Hydrocarbons, C1 Through C10 in the Ideal Gas State From 0 to 1500 K. | National Technical Reports Library - NTIS [ntrl.ntis.gov]

- 10. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K - UNT Digital Library [digital.library.unt.edu]

- 11. srd.nist.gov [srd.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Hexane, 3-ethyl-2,2-dimethyl- (CAS 20291-91-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Isomers of C10H22 and Their Properties

Abstract

The alkane decane, with the molecular formula C10H22, represents a cornerstone for understanding isomerism in organic chemistry. With 75 structural isomers, this system offers a rich landscape for exploring the intricate relationship between molecular architecture and physicochemical properties.[1] This guide provides a comprehensive technical overview of the isomers of decane, detailing their structural diversity, the consequential variations in their physical and chemical properties, and the modern analytical workflows essential for their separation and definitive identification. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven methodologies to offer a self-validating framework for the study of these and other complex isomeric mixtures.

The Isomeric Landscape of Decane (C10H22)